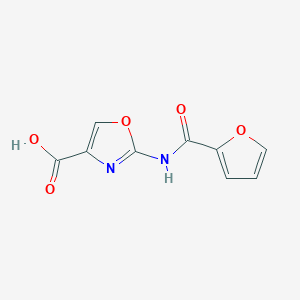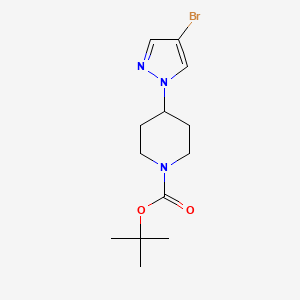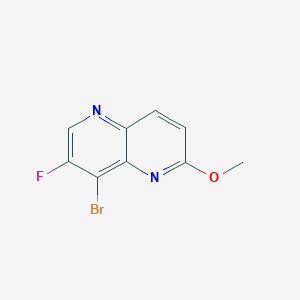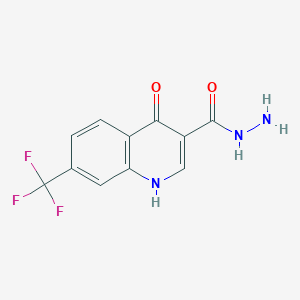
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide
Overview
Description
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position, a hydroxy group at the 4th position, and a carbohydrazide group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, antimalarial, antituberculosis, and anticancer activities .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide are currently unknown
Result of Action
Some derivatives of this compound have shown significant antimicrobial activity against tested microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at room temperature . Moreover, it is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound interacts with enzymes such as Mycobacterium smegmatis and Pseudomonas aeruginosa, inhibiting their growth and proliferation . Additionally, it has shown potential in interacting with fungal enzymes, making it a candidate for antifungal treatments .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it has demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . This indicates its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in critical biochemical pathways . The compound’s ability to inhibit bacterial and fungal enzymes is a key aspect of its antimicrobial activity . Additionally, it can induce changes in gene expression, which contributes to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activity without notable toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism Understanding these interactions is essential for elucidating its full therapeutic potential and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to reach target sites within the body is critical for its efficacy as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby influencing its overall biological activity .
Preparation Methods
The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, which is then converted to the corresponding carbohydrazide through a reaction with hydrazine hydrate . The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carbohydrazide groups are replaced by other functional groups.
Condensation: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its cytotoxic activity, it is being investigated for its potential use in cancer therapy.
Comparison with Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide can be compared with other quinoline derivatives, such as:
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid: This compound is a precursor in the synthesis of the carbohydrazide derivative and shares similar chemical properties.
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This ester derivative exhibits moderate cytotoxic activity and is used in similar research applications.
N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine: This compound has been synthesized for its antimicrobial properties and shows significant activity against various microorganisms.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)18)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPJWLXYQONJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670690 | |
| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116247-30-4 | |
| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)
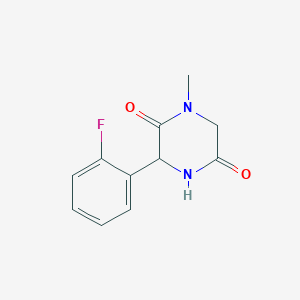
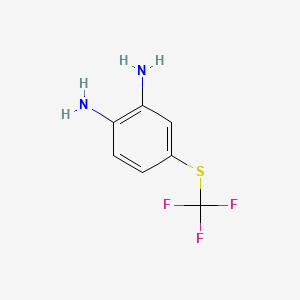
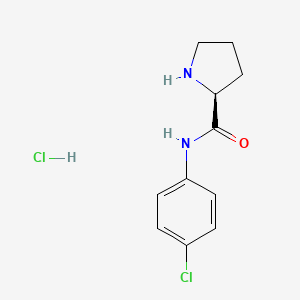
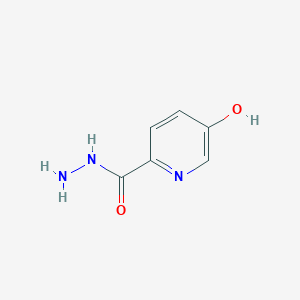
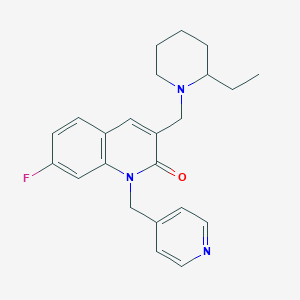
![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)
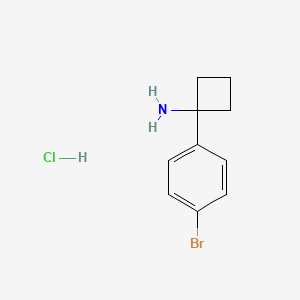
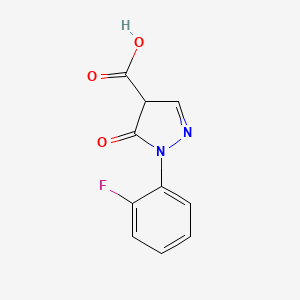
![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)
